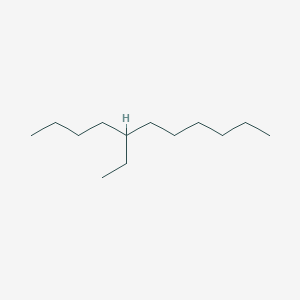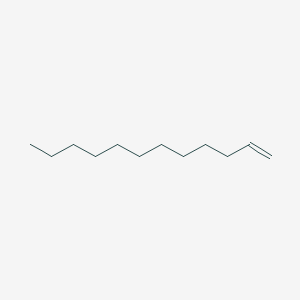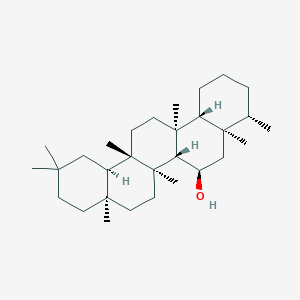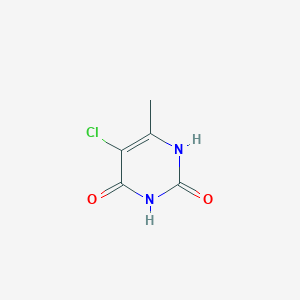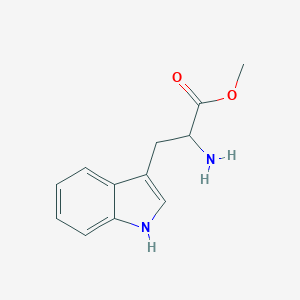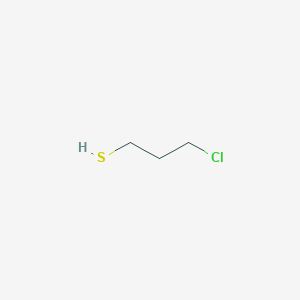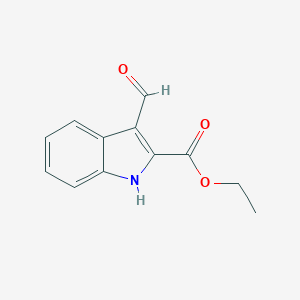
ethyl 3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of 1H-indole-3-carboxylate . The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .
Synthesis Analysis
Ethyl 3-formyl-1H-indole-2-carboxylate can be synthesized from various aplysinopsin and β-carboline thiohydantoin analogues. The synthesis process involves condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular structure of ethyl 3-formyl-1H-indole-2-carboxylate involves an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives to form various aplysinopsin and β-carboline thiohydantoin analogues .Physical And Chemical Properties Analysis
Ethyl 3-formyl-1H-indole-2-carboxylate has a molecular weight of 217.22 g/mol . It is a solid substance with a melting point range of 186 - 188 .Wissenschaftliche Forschungsanwendungen
Synthesis of Aplysinopsin Analogues
Ethyl 3-formyl-1H-indole-2-carboxylate serves as a precursor in the synthesis of aplysinopsin analogues . These analogues are of significant interest due to their biological activities, such as acting as specific cytotoxins for cancer cells and affecting neurotransmission. The compound is used in condensation reactions with active methylene groups of various derivatives to produce these analogues.
Creation of β-Carboline Thiohydantoin Analogues
Another application is the creation of β-carboline thiohydantoin analogues, which are synthesized starting from ethyl 3-formyl-1H-indole-2-carboxylate . These compounds have potential therapeutic applications due to their structure similar to β-carbolines, which are known for their various pharmacological effects.
Antimycobacterial Agents
Research has shown that derivatives of 1H-indoles, which can be synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, exhibit antimycobacterial activity . These compounds have been evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth and could be crucial in the fight against tuberculosis.
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
This compound is also used as a reactant for the preparation of inhibitors of human reticulocyte 15-lipoxygenase-1 . Such inhibitors have potential applications in treating inflammatory diseases and cancer.
Antihypertriglyceridemic Agents
Ethyl 3-formyl-1H-indole-2-carboxylate is employed in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which act as potent antihypertriglyceridemic agents . These agents are important in managing high triglyceride levels in the blood, which is a risk factor for cardiovascular disease.
Antiproliferative Agents Against Leukemia Cells
The compound is also a precursor for antiproliferative agents against human leukemia K562 cells . These agents can inhibit the growth of certain types of leukemia cells, offering a potential pathway for therapeutic intervention.
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives, synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, have been found to effectively inhibit the strand transfer of HIV-1 integrase . This application is particularly important in the development of new antiretroviral drugs for the treatment of HIV.
Wirkmechanismus
Target of Action
Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses
Biochemical Pathways
Ethyl 3-formyl-1H-indole-2-carboxylate can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability
Result of Action
The molecular and cellular effects of ethyl 3-formyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMDXSOGQARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408416 | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-1H-indole-2-carboxylate | |
CAS RN |
18450-27-6 | |
| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q & A
Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?
A1: The structure of ethyl 3-formyl-1H-indole-2-carboxylate features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.
Q2: What biological activities have been reported for compounds derived from ethyl 3-formyl-1H-indole-2-carboxylate?
A2: Studies show that derivatives of ethyl 3-formyl-1H-indole-2-carboxylate possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].
Q3: How does the structure of the synthesized compounds influence their biological activity?
A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

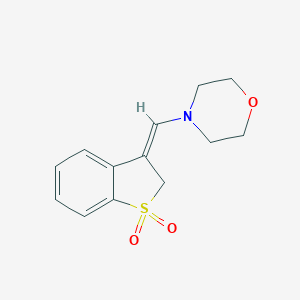


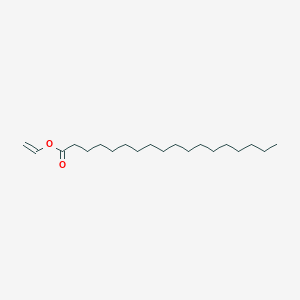
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)

